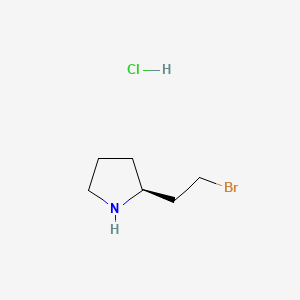
2-Amino-3-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hexanol is an organic compound with the molecular formula C6H15NO It is a chiral amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-hexanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-hexanone using a suitable reducing agent such as hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction typically occurs under mild conditions and yields the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses hydrogen gas and a metal catalyst to reduce the nitro group to an amino group, resulting in the formation of this compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides (R-X) can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hexanone or 2-hexanal.
Reduction: Formation of hexylamine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Amino-3-hexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-hexanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-hexanol: Similar structure but with the amino group at a different position.
3-Amino-2-hexanol: Similar structure but with the amino and hydroxyl groups swapped.
2-Amino-3-pentanol: Shorter carbon chain but similar functional groups.
Uniqueness
2-Amino-3-hexanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
13325-11-6 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-aminohexan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(8)5(2)7/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
TXRCHGMTTXKTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)



![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)




![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)


![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)
